2-Methyl-L-tryptophan

説明

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-9(6-10(13)12(15)16)8-4-2-3-5-11(8)14-7/h2-5,10,14H,6,13H2,1H3,(H,15,16)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJSOEWOQDVGJW-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955096 |

Source

|

| Record name | 2-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33468-32-5 |

Source

|

| Record name | 2-Methyl-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033468325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-L-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2C3UL6D63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-L-tryptophan

Introduction

2-Methyl-L-tryptophan is a derivative of the essential amino acid L-tryptophan, distinguished by a methyl group substitution at the C2 position of the indole ring. This modification, while seemingly minor, imparts significant changes to the molecule's reactivity and biological function. Found as a natural product and bacterial metabolite, 2-Methyl-L-tryptophan is a crucial intermediate in the biosynthesis of complex thiopeptide antibiotics, such as thiostrepton.[1][2] Its unique structure has also made it and its racemic form valuable tools in pharmaceutical development and neuroscience research, particularly in studies involving protein synthesis and neurotransmitter pathways.[2][3]

This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of 2-Methyl-L-tryptophan. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for synthesis, characterization, or application in biological systems. We will delve into its structural attributes, reactivity, and stability, and provide validated methodologies for its analytical characterization.

Chemical Structure and Identification

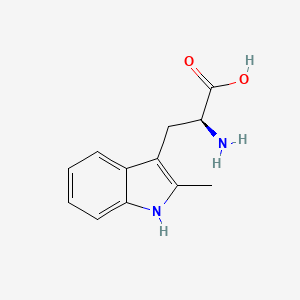

The foundational identity of 2-Methyl-L-tryptophan is rooted in its precise molecular architecture. It retains the chiral center and amino acid backbone of its parent, L-tryptophan, but the C2 position of the indole ring, a site typically susceptible to electrophilic attack in tryptophan, is now occupied by a methyl group. This sterically blocks one of the most reactive sites on the indole ring, fundamentally altering its chemical behavior.

-

IUPAC Name: (2S)-2-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid[1]

Caption: Chemical structure of 2-Methyl-L-tryptophan.

Physical Properties

| Property | Value / Description | Source(s) |

| Molecular Weight | 218.25 g/mol | [1][2] |

| Appearance | White to off-white solid/crystalline powder. | [3][4] |

| Melting Point | Data not available. Likely decomposes upon heating, similar to L-tryptophan which decomposes at ~290 °C. | [6] |

| Solubility | No specific data available. Expected to have moderate solubility in water and be more soluble in acidic or basic solutions.[7][8] Soluble in hot alcohol and DMSO; insoluble in nonpolar solvents like chloroform.[7][8] | |

| pKa Values | No specific data available. Estimated to be similar to L-tryptophan: pKa₁ ≈ 2.4 (carboxylic acid), pKa₂ ≈ 9.4 (ammonium group). | [8] |

| Optical Rotation | Data not available. As the L-enantiomer, it is expected to be levorotatory in neutral aqueous solution, similar to L-tryptophan ([α]D ≈ -31.5°). | [6] |

| Storage | Store at 2°C - 8°C in a well-closed container. | [2] |

Chemical Properties and Reactivity

Stability

2-Methyl-L-tryptophan is generally stable under recommended storage conditions (cool, dry, and dark).[2] As with other amino acids and indole-containing compounds, prolonged exposure to light and air can lead to degradation. It is incompatible with strong oxidizing agents and strong acids, which can react with the indole nucleus or the amino acid functional groups.

Reactivity

The reactivity of 2-Methyl-L-tryptophan is a synthesis of its amino acid character and its modified indole side chain.

-

Amino Acid Reactivity: The α-amino and α-carboxyl groups exhibit typical reactivity. They can undergo esterification, amide bond formation (peptidization), and N-acylation. These reactions are fundamental to its incorporation into peptide structures or for creating prodrugs.

-

Indole Ring Reactivity: Unlike L-tryptophan, where the C2 position is highly susceptible to electrophilic attack and oxidation, this position in 2-Methyl-L-tryptophan is blocked. This significantly enhances the stability of the indole ring towards certain degradation pathways. Electrophilic substitution, if forced, would be directed to other positions on the ring (C4, C5, C6, or C7).

-

Biosynthetic Reactivity: The most well-documented reactivity is within the biosynthetic pathway of the antibiotic thiostrepton. In this context, 2-Methyl-L-tryptophan is not an endpoint but a key intermediate. It undergoes a remarkable enzymatic cascade involving:

-

Formation: It is first synthesized from L-tryptophan and S-adenosylmethionine (SAM) by the enzyme S-adenosylmethionine:tryptophan 2-methyltransferase.

-

Transformation: It is then processed by a pyridoxal-5'-phosphate-dependent protein (TsrA) and a flavoprotein (TsrE). These enzymes work in tandem to perform a reversible transamination followed by selective oxygenation. This sequence initiates a highly reactive rearrangement, leading to the cleavage of the indole ring and subsequent expansion to form a quinaldic acid moiety, a critical component of the final antibiotic.

-

Spectroscopic Properties

Spectroscopic analysis is essential for the verification and characterization of 2-Methyl-L-tryptophan. The expected spectral properties are outlined below, based on its known structure and data from analogous compounds.

| Technique | Expected Characteristics |

| UV-Visible | Exhibits strong absorbance in the UV region due to the indole chromophore. The λmax is expected to be near 280 nm , with a shoulder at approximately 288 nm, characteristic of indole derivatives.[9][10] |

| Infrared (IR) | Key peaks (cm⁻¹) are expected for: ~3400 (indole N-H stretch), ~3100-2800 (aliphatic C-H stretch, O-H stretch from carboxyl), ~1660 (C=O stretch from carboxyl), ~1580 (N-H bend from amine), and various peaks in the 1600-1450 range for aromatic C=C stretching.[11] |

| ¹H NMR | Expected chemical shifts (δ, ppm) in a solvent like D₂O: ~7.0-7.7 (aromatic protons on the benzene portion of the indole), ~4.0 (α-proton), ~3.4 (β-protons, diastereotopic), ~2.4 (indole C2-methyl group). The indole N-H proton (~10-11 ppm) would be observable in a non-exchanging solvent like DMSO-d₆.[12] |

| ¹³C NMR | Expected chemical shifts (δ, ppm): ~175 (carboxyl carbon), ~105-140 (aromatic carbons of the indole ring), ~55 (α-carbon), ~27 (β-carbon), ~12 (C2-methyl carbon).[1][12] |

| Mass Spec. (ESI+) | The primary ion observed will be the protonated molecular ion [M+H]⁺ at m/z 219.11 . |

Methodologies for Characterization

Ensuring the identity, purity, and integrity of a 2-Methyl-L-tryptophan sample is paramount for any research application. The following section details a validated workflow and specific protocols for its comprehensive characterization.

General Characterization Workflow

A multi-technique approach is necessary for unambiguous confirmation of the material. The causality behind this workflow is to first establish purity and retention time (HPLC), then confirm the molecular weight (MS), and finally, verify the detailed molecular structure and isomeric form (NMR).

Caption: Workflow for analytical characterization.

Protocol: Purity Assessment by RP-HPLC

Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard for assessing the purity of small organic molecules like amino acids. A C18 column is chosen for its excellent retention of aromatic compounds via hydrophobic interactions. UV detection is ideal due to the strong chromophore of the indole ring.

-

Instrumentation: HPLC system with a UV detector, autosampler, and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Procedure:

-

Prepare a sample stock solution of 2-Methyl-L-tryptophan at 1 mg/mL in a 50:50 mixture of Water:Acetonitrile.

-

Set the column temperature to 30 °C.

-

Set the UV detector wavelength to 280 nm.

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for 10 minutes.

-

Inject 10 µL of the sample solution.

-

Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Hold at 95% Mobile Phase B for 5 minutes.

-

Return to initial conditions and re-equilibrate for 5 minutes.

-

-

Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol: Structural Verification by NMR and MS

Rationale: Mass spectrometry provides a rapid and accurate determination of molecular weight, while NMR spectroscopy offers definitive structural confirmation by mapping the proton and carbon environments within the molecule.

-

Part A: Mass Spectrometry (ESI-MS)

-

From the HPLC stock solution (1 mg/mL), create a dilute 10 µg/mL sample in 50:50 Water:Acetonitrile with 0.1% formic acid. The acid is crucial for promoting protonation and efficient ionization in positive ion mode.

-

Infuse the sample directly into an Electrospray Ionization (ESI) mass spectrometer.

-

Acquire data in positive ion mode over a mass range of m/z 100-500.

-

Expected Result: A dominant peak at m/z 219.11, corresponding to the [M+H]⁺ ion.

-

-

Part B: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve ~5-10 mg of the solid sample in ~0.6 mL of a deuterated solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power and its ability to allow for the observation of exchangeable N-H and O-H protons.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 16-64) for good signal-to-noise.

-

Acquire a ¹³C NMR spectrum (e.g., using a DEPTQ or similar pulse sequence).

-

Expected Result: The resulting spectra should show peaks with chemical shifts, multiplicities, and integrations consistent with the known structure of 2-Methyl-L-tryptophan as described in Section 4.

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12991541, 2-Methyl-L-tryptophan. Retrieved January 2, 2026, from [Link].

-

ResearchGate (n.d.). FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. Retrieved January 2, 2026, from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6305, L-Tryptophan. Retrieved January 2, 2026, from [Link].

-

ResearchGate (n.d.). a UV–visible absorbance spectra, b Fluorescence spectra; of methyl ester of tryptophan... Retrieved January 2, 2026, from [Link].

-

Solubility of Things (n.d.). Tryptophan. Retrieved January 2, 2026, from [Link].

-

Human Metabolome Database (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000929). Retrieved January 2, 2026, from [Link].

-

Wikipedia (n.d.). Tryptophan. Retrieved January 2, 2026, from [Link].

-

Cheméo (n.d.). L-Tryptophan (CAS 73-22-3). Retrieved January 2, 2026, from [Link].

-

Semantic Scholar (n.d.). Saturated Solubility and Thermodynamic Evaluation of l-Tryptophan in Eight Pure Solvents... Retrieved January 2, 2026, from [Link].

-

ResearchGate (n.d.). Cross-Correlated Relaxation Enhanced 1 H− 13 C NMR Spectroscopy of Methyl Groups... Retrieved January 2, 2026, from [Link].

-

National Center for Biotechnology Information (n.d.). Rotational Freedom of Tryptophan Residues in Proteins and Peptides. Retrieved January 2, 2026, from [Link].

-

Biological Magnetic Resonance Bank (n.d.). L-Tryptophan (bmse000050). Retrieved January 2, 2026, from [Link].

-

Chemistry LibreTexts (2022). Ultraviolet and visible spectroscopy. Retrieved January 2, 2026, from [Link].

-

ACS Publications (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Retrieved January 2, 2026, from [Link].

-

National Institute of Standards and Technology (n.d.). Tryptophan. In NIST Chemistry WebBook. Retrieved January 2, 2026, from [Link].

-

National Institute of Standards and Technology (n.d.). L-Tryptophan. In NIST Chemistry WebBook. Retrieved January 2, 2026, from [Link].

-

National Center for Biotechnology Information (n.d.). Synthesis of 2-D-L-Tryptophan by Sequential Ir-Catalyzed Reactions. Retrieved January 2, 2026, from [Link].

-

RSC Publishing (n.d.). The first UV absorption band of l-tryptophan is not due to two simultaneous orthogonal electronic transitions... Retrieved January 2, 2026, from [Link].

Sources

- 1. 2-Methyl-L-tryptophan | C12H14N2O2 | CID 12991541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-L-tryptophan | 33468-32-5 | FM59492 | Biosynth [biosynth.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Methyl-L-tryptophan 95% | CAS: 33468-32-5 | AChemBlock [achemblock.com]

- 5. 2-methyltryptophan | 33468-32-5 [amp.chemicalbook.com]

- 6. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Tryptophan - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The first UV absorption band of l-tryptophan is not due to two simultaneous orthogonal electronic transitions differing in the dipole moment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. bmse000050 L-Tryptophan at BMRB [bmrb.io]

A Technical Guide to the Synthesis and Purification of 2-Methyl-L-tryptophan: Strategies for Drug Discovery and Development

Abstract

2-Methyl-L-tryptophan is a critical chiral building block and a significant player in contemporary drug development and neuroscience research.[1] As a derivative of the essential amino acid L-tryptophan, its structural modifications offer unique biological activities, including the potential to influence serotonin metabolism, making it a valuable tool in the development of therapeutics for mood disorders and cognitive dysfunction.[1][2][3] This in-depth technical guide provides a comprehensive overview of the prevalent synthesis and purification strategies for obtaining high-purity 2-Methyl-L-tryptophan. We will explore both chemical and chemo-enzymatic synthetic routes, delve into the intricacies of chiral resolution, and detail robust purification and analytical methodologies. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this important molecule in their work.

Introduction: The Significance of 2-Methyl-L-tryptophan

L-tryptophan is a fundamental amino acid involved in protein biosynthesis and serves as a precursor to vital biomolecules such as the neurotransmitter serotonin and the hormone melatonin.[2] The introduction of a methyl group at the C2 position of the indole ring, creating 2-Methyl-L-tryptophan, significantly alters its chemical and biological properties. This modification can enhance metabolic stability and modulate its interaction with biological targets. Consequently, 2-Methyl-L-tryptophan is widely utilized in pharmaceutical development, particularly in the synthesis of novel antidepressants and anxiolytics.[1] Furthermore, it is an invaluable tool in neuroscience research for investigating neurotransmitter pathways.[1]

The primary challenge in working with 2-Methyl-L-tryptophan lies in achieving high enantiomeric purity. The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even elicit undesirable side effects. Therefore, robust and efficient methods for both the asymmetric synthesis and the resolution of racemic mixtures are paramount.

Synthetic Strategies for 2-Methyl-L-tryptophan

The synthesis of 2-Methyl-L-tryptophan can be broadly categorized into two main approaches: direct chemical synthesis and chemo-enzymatic methods. The choice of strategy often depends on factors such as desired scale, cost-effectiveness, and the required level of enantiopurity.

Asymmetric Chemical Synthesis

Asymmetric synthesis aims to directly produce the desired L-enantiomer, thereby avoiding the need for a separate resolution step which inherently discards at least 50% of the material.[4] Several strategies have been developed for the asymmetric synthesis of α-alkylated amino acids.

One prominent approach involves the use of chiral auxiliaries. For instance, chiral Ni(II) complexes of Schiff bases derived from glycine can be alkylated to produce chiral amino acids with high enantioselectivity.[5][6] This method offers a pathway to various α-substituted amino acids. Another strategy employs enantiocontrolled synthesis via intermediates like β-lactones, which can be opened regioselectively with organocuprates to yield a variety of α-methyl amino acids.[7]

More recent advancements include photoredox-mediated C–O bond activation of aliphatic alcohols, providing an efficient route to unnatural α-amino acids.[8] Additionally, tandem alkylation/π-allylation of α-iminoesters has been shown to be effective for synthesizing α-allyl-α-aryl α-amino acids, a methodology that could be adapted for 2-Methyl-L-tryptophan.[9]

Conceptual Workflow for Asymmetric Synthesis:

Caption: Asymmetric synthesis workflow for 2-Methyl-L-tryptophan.

Chemo-Enzymatic Synthesis

Chemo-enzymatic methods combine the versatility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis.[10][11][] This approach is particularly advantageous for producing optically pure L-amino acids.[] Enzymes such as amino acid dehydrogenases or transaminases can be employed to convert a keto acid precursor into the corresponding chiral amino acid.[]

In the context of 2-Methyl-L-tryptophan, a potential chemo-enzymatic route would involve the chemical synthesis of 2-methyl-indole-3-pyruvic acid, followed by an enzymatic transamination reaction to stereoselectively introduce the amino group. The use of immobilized enzymes can further enhance the efficiency and reusability of the biocatalyst, making it suitable for industrial-scale production.[][13]

Research has shown the existence of S-adenosylmethionine:tryptophan 2-methyltransferase in Streptomyces laurentii, an enzyme that catalyzes the formation of L-2-methyltryptophan from L-tryptophan, highlighting a biosynthetic pathway that can be harnessed.[14]

Experimental Protocol: Conceptual Enzymatic Transamination

-

Substrate Preparation: Synthesize 2-methyl-indole-3-pyruvic acid via established chemical methods.

-

Enzyme Selection: Choose a suitable L-amino acid transaminase with activity towards bulky substrates.

-

Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), dissolve the keto acid substrate, an amino donor (e.g., L-aspartic acid), and pyridoxal-5'-phosphate (PLP) as a cofactor.

-

Enzymatic Conversion: Add the transaminase enzyme (free or immobilized) to the reaction mixture and incubate at an optimal temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) to determine the conversion of the keto acid and the formation of 2-Methyl-L-tryptophan.

-

Work-up and Purification: Once the reaction reaches completion, terminate it by denaturing the enzyme (e.g., by pH shift or heat). The product can then be purified using methods described in Section 4.

Chiral Resolution of Racemic 2-Methyl-tryptophan

When a direct asymmetric synthesis is not feasible or cost-effective, the synthesis of a racemic mixture of 2-Methyl-DL-tryptophan followed by chiral resolution is a common alternative.[4]

Diastereomeric Salt Crystallization

The most traditional and widely used method for chiral resolution is the formation of diastereomeric salts.[4] This involves reacting the racemic mixture with a chiral resolving agent, which is an enantiomerically pure acid or base. This reaction forms a pair of diastereomeric salts with different physical properties, such as solubility. These salts can then be separated by fractional crystallization. The desired enantiomer is subsequently recovered by treating the isolated diastereomeric salt with an acid or base to remove the resolving agent.[4]

Common resolving agents for amino acids include chiral acids like tartaric acid or mandelic acid. The selection of the appropriate resolving agent and crystallization solvent is often empirical and requires screening.

Workflow for Chiral Resolution by Diastereomeric Salt Crystallization:

Caption: Chiral resolution via diastereomeric salt crystallization.

Chiral Chromatography

Chiral chromatography is a powerful technique for the analytical and preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.

For tryptophan derivatives, Cinchona alkaloid-based zwitterionic CSPs have demonstrated excellent enantiomeric separation capabilities.[15] Mobile phases typically consist of a mixture of an organic solvent (e.g., methanol) and water with acidic and basic additives to optimize the separation.[15] Glycopeptide selectors, such as vancomycin, used either as a CSP or as a chiral additive in the mobile phase, have also been effective in resolving aromatic amino acids.[16]

Purification and Characterization

Regardless of the synthetic route, a robust purification strategy is essential to obtain 2-Methyl-L-tryptophan of high purity suitable for research and pharmaceutical applications.

Purification Methods

-

Crystallization: Recrystallization from a suitable solvent system is a common and effective method for purifying solid compounds. For tryptophan and its derivatives, aqueous solutions or mixtures of water with organic solvents like acetic acid or alcohols can be employed.[17][18] The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.

-

Chromatography: In addition to chiral chromatography for enantiomeric separation, other chromatographic techniques are used for general purification.

-

Silica Gel Chromatography: This is a standard technique for purifying organic compounds. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) is used to elute the compound through a column packed with silica gel.[19]

-

Ion-Exchange Chromatography: This method separates molecules based on their net charge and is particularly useful for purifying amino acids.

-

Analytical Characterization

The identity and purity of the synthesized 2-Methyl-L-tryptophan must be confirmed using various analytical techniques.

| Analytical Technique | Purpose | Expected Observations for 2-Methyl-L-tryptophan |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. | 1H and 13C NMR spectra will show characteristic peaks for the indole ring, the methyl group, the amino acid backbone, and any protecting groups if present.[20][21] |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | The mass spectrum will show the molecular ion peak corresponding to the mass of 2-Methyl-L-tryptophan (C12H14N2O2, MW: 218.25 g/mol ).[22] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and enantiomeric excess determination (with a chiral column). | A single peak in the chromatogram indicates high purity. Enantiomeric excess can be calculated from the peak areas of the two enantiomers when using a chiral column.[15][23] |

| Melting Point | Purity assessment. | A sharp and well-defined melting point is indicative of a pure compound. |

| Optical Rotation | Confirmation of the enantiomeric form. | The specific rotation of the L-enantiomer will be a characteristic negative value. |

Conclusion

The synthesis and purification of enantiomerically pure 2-Methyl-L-tryptophan are critical for its application in drug discovery and neuroscience. This guide has outlined the primary synthetic strategies, including asymmetric chemical synthesis and chemo-enzymatic methods, as well as effective chiral resolution techniques. A combination of crystallization and chromatographic methods, supported by rigorous analytical characterization, is essential to ensure the high purity required for its intended applications. As research continues to uncover the therapeutic potential of 2-Methyl-L-tryptophan and its derivatives, the development of even more efficient and scalable synthesis and purification protocols will remain an area of active investigation.

References

- The chemo-enzymatic synthesis of labeled l-amino acids and some of their derivatives. (n.d.). Google Scholar.

- Enzymatic synthesis of non‐natural l‐amino acids. Protein engineering... (n.d.). ResearchGate.

- 2-Methyl-DL-tryptophan. (n.d.). Chem-Impex.

- 2-Methyl-L-tryptophan | 33468-32-5 | FM59492. (n.d.). Biosynth.

- Processing 2-Methyl-l-Tryptophan through Tandem Transamination and Selective Oxygenation Initiates Indole Ring Expansion in the Biosynthesis of Thiostrepton. (2017). Journal of the American Chemical Society.

- Amino acid synthesis. (n.d.). Wikipedia.

- Amino Acid Enzymatic Synthesis Service. (n.d.). BOC Sciences.

- Hsiao, H. Y., Walter, J. F., Anderson, D. M., & Hamilton, B. K. (n.d.). Enzymatic Production of Amino Acids. Google Scholar.

- Formation of 2-methyltryptophan in the biosynthesis of thiostrepton: isolation of S-adenosylmethionine:tryptophan 2-methyltransferase. (1990). PubMed.

- Processing 2-Methyl-l-Tryptophan through Tandem Transamination and Selective Oxygenation Initiates Indole Ring Expansion in the. (2017). Journal of the American Chemical Society.

- Asymmetric Synthesis of 2-Alkyl- and 2-Aryl-3-aminopropionic Acids (β2-Amino Acids) from (S)-N-Acryloyl-5,5-dimethyloxazolidin-2-one SuperQuat Derivatives. (2025). ResearchGate.

- Synthesis of 2-D-L-Tryptophan by Sequential Ir-Catalyzed Reactions. (n.d.). PMC.

- Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. (n.d.). MDPI.

- Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (n.d.). NIH.

- Enantiocontrolled synthesis of alpha-methyl amino acids via Bn2N-alpha-methylserine-beta-lactone. (2005). PubMed.

- Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. (n.d.). Chemical Science (RSC Publishing).

- Turk, J., Panse, G. T., & Marshall, G. R. (n.d.). .alpha.-Methyl amino acids. Resolution and amino protection. The Journal of Organic Chemistry.

- Chiral resolution. (n.d.). Wikipedia.

- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). MDPI.

- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). MDPI.

- Asymmetric Synthesis of Chiral Heterocyclic Amino Acids via the Alkylation of the Ni(II) Complex of Glycine and Alkyl Halides. (2014). The Journal of Organic Chemistry.

- Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (n.d.). MDPI.

- Tryptophan. (n.d.). Wikipedia.

- Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. (2015). NIH.

- Analysis of tryptophan metabolites and related compounds in human and murine tissue. (2024). DiVA portal.

- α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions. (n.d.). Future Medicine.

- Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. (2024). RSC Publishing.

- Schematic diagram of tryptophan racemic resolution by a chiral polymer... (n.d.). ResearchGate.

- Tryptamine from Tryptophan. (n.d.). Erowid.

- Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. (2014). Organic Letters.

- Pharmacokinetics of 1-methyl-L-tryptophan after single and repeated subcutaneous application in a porcine model. (n.d.). NIH.

- Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry. (n.d.). RSC Publishing.

- Application Notes and Protocols for the Characterization of N-Boc-6-methyl-L-tryptophan. (n.d.). Benchchem.

- Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. (2019). Frontiers.

- Method for preparing N-substituted-L-methyl tryptophan ester. (n.d.). Google Patents.

- Process for purifying tryptophan. (1991). Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Tryptophan - Wikipedia [en.wikipedia.org]

- 3. α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enantiocontrolled synthesis of alpha-methyl amino acids via Bn2N-alpha-methylserine-beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00403E [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The chemo- enzymatic synthesis of labeled l-amino acids and some of their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 13. nottingham.ac.uk [nottingham.ac.uk]

- 14. Formation of 2-methyltryptophan in the biosynthesis of thiostrepton: isolation of S-adenosylmethionine:tryptophan 2-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Tryptamine from Tryptophan - [www.rhodium.ws] [erowid.org]

- 18. US5057615A - Process for purifying tryptophan - Google Patents [patents.google.com]

- 19. Synthesis of 2-D-L-Tryptophan by Sequential Ir-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. 2-Methyl-L-tryptophan | 33468-32-5 | FM59492 | Biosynth [biosynth.com]

- 23. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Whitepaper: The Biological Role of 2-Methyl-L-tryptophan in Bacteria: From Biosynthetic Intermediate to a Tool for Drug Discovery

Abstract

2-Methyl-L-tryptophan (2-MLT) is a naturally occurring amino acid analog with a multifaceted role in bacterial physiology and biochemistry. Primarily identified as a crucial intermediate in the biosynthesis of the potent thiopeptide antibiotic thiostrepton by Streptomyces species, its significance extends beyond that of a simple metabolic precursor.[1][2] As a structural analog of L-tryptophan, 2-MLT presents a unique tool for interrogating the highly conserved and essential tryptophan biosynthetic pathway, a validated target for novel antibacterial agents, particularly against pathogens like Mycobacterium tuberculosis.[3][4][5] Furthermore, given the established role of L-tryptophan and its derivatives in modulating bacterial cell-to-cell communication, or quorum sensing (QS), 2-MLT emerges as a compelling candidate for investigation as a potential QS inhibitor. This guide provides an in-depth technical analysis of the known and potential biological roles of 2-Methyl-L-tryptophan in bacteria, detailing its biosynthesis, mechanisms of action, and applications in research and drug development. It is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule for probing bacterial metabolism and developing next-generation antimicrobial strategies.

Introduction: The Centrality of Tryptophan Metabolism in Bacteria

L-tryptophan is an essential amino acid indispensable for all life, serving as a fundamental building block for protein synthesis.[6] In bacteria, its role is even more profound, acting as a precursor for a wide array of bioactive secondary metabolites, including signaling molecules like indole, pigments, and antibiotics.[6][7][8] Many pathogenic bacteria, including Mycobacterium tuberculosis, rely on their endogenous de novo tryptophan biosynthetic pathway for survival, especially within the tryptophan-limited environment of a host organism.[4][5] Humans lack this pathway and must acquire tryptophan through their diet, making the bacterial enzymes involved highly attractive and specific targets for antimicrobial drug development.[3][9]

The study of tryptophan analogs, therefore, provides critical insights into enzyme function, pathway regulation, and mechanisms of inhibition. 2-Methyl-L-tryptophan (2-MLT) is one such analog. Its natural occurrence as a committed intermediate in the production of a complex antibiotic highlights a specialized metabolic function, while its structural similarity to L-tryptophan suggests broader interactions with core metabolic and regulatory networks.[2] This document explores these interactions in detail.

Natural Occurrence: An Essential Intermediate in Thiostrepton Biosynthesis

The most well-characterized biological role of 2-MLT is as a precursor in the biosynthesis of thiostrepton, a potent antibiotic effective against Gram-positive bacteria.[10] In organisms like Streptomyces laurentii, 2-MLT is synthesized from L-tryptophan and S-adenosylmethionine (SAM) in a reaction catalyzed by the enzyme S-adenosylmethionine:tryptophan 2-methyltransferase (TsrM).[2]

This methylation is a critical early step, creating the substituted indole ring necessary for the subsequent enzymatic reactions that build the complex thiostrepton molecule.[2][10] The formation of 2-MLT was confirmed through trapping experiments in S. laurentii cultures fed with labeled L-methionine or L-tryptophan.[2]

Caption: Enzymatic conversion of L-tryptophan to 2-Methyl-L-tryptophan.

Enzymology of Tryptophan 2-Methyltransferase

The methyltransferase responsible for 2-MLT formation has been characterized in crude cell-free extracts of S. laurentii.[2] Understanding its kinetics is crucial for both in vitro studies and potential bioengineering applications. Key parameters are summarized below.

| Parameter | Value | Source |

| Optimal pH | 7.8 | [2] |

| Apparent K_m for SAM | 120 µM | [2] |

| K_i for S-adenosylhomocysteine | 480 µM | [2] |

| Substrate Specificity | D-tryptophan is converted at a slower rate than L-tryptophan. Indolepyruvic acid is also a substrate, but indole is not. | [2] |

These data indicate a specific, regulated enzymatic step and provide the basis for designing assays to screen for inhibitors or to optimize biosynthetic pathways.

Potential Mechanisms of Action and Broader Biological Roles

Beyond its role as a biosynthetic intermediate, the structural similarity of 2-MLT to L-tryptophan implies it may interact with other bacterial systems that recognize or process the parent amino acid.

Interference with Tryptophan Biosynthesis and Utilization

The tryptophan biosynthetic pathway is tightly regulated, often through feedback inhibition where the final product, L-tryptophan, binds to the first enzyme of the pathway (anthranilate synthase) to shut down its own production.[5][6] Tryptophan analogs can exploit this and other regulatory or catalytic sites.

-

Competitive Inhibition: 2-MLT could potentially act as a competitive inhibitor for enzymes that use L-tryptophan as a substrate, such as tRNA synthetases or other metabolic enzymes. By binding to the active site, it could block the processing of natural tryptophan, leading to bacteriostasis.

-

Allosteric Modulation: The tryptophan synthase enzyme complex (TrpAB), which catalyzes the final step of tryptophan synthesis, is a known target for allosteric inhibitors that bind at the interface between its α- and β-subunits.[3][4][9] While specific inhibition by 2-MLT has not been detailed, this mechanism represents a key vulnerability in the pathway that could potentially be exploited by tryptophan analogs. The discovery of potent sulfolane and indoline-5-sulfonamide inhibitors of mycobacterial tryptophan synthase highlights the druggability of this enzyme.[3]

Caption: Key regulatory and inhibition points in the bacterial tryptophan pathway.

Potential Interference with Quorum Sensing

Quorum sensing (QS) is a cell-density-dependent communication system used by bacteria to coordinate collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.[11][12] This process relies on the production and detection of small signaling molecules called autoinducers.[12]

Recent studies have demonstrated that L-tryptophan and tryptophan-containing cyclic dipeptides can interfere with QS systems, particularly in pathogenic bacteria like Pseudomonas aeruginosa and Staphylococcus aureus.[11][13][14] The proposed mechanisms include:

-

Binding to QS receptor proteins (e.g., LasR in P. aeruginosa or AgrA in S. aureus), thereby preventing the binding of the native autoinducer.[13][14]

-

Downregulating the expression of genes responsible for autoinducer synthesis and reception.[13][14]

Given these findings, it is highly plausible that 2-MLT, as a close structural analog, could also function as a QS inhibitor. The methyl group at the 2-position of the indole ring could alter its binding affinity for QS receptors, potentially leading to a more potent or specific inhibitory effect compared to L-tryptophan itself. This remains a promising but underexplored area of research.

Experimental Protocols for Functional Characterization

To investigate the biological roles of 2-MLT, several key experimental workflows can be employed. The causality behind these protocols is to move from verifying a known enzymatic activity to assessing broad physiological impact and finally to dissecting a specific, potential mechanism of action like QS inhibition.

Protocol: Tryptophan 2-Methyltransferase Activity Assay

This assay quantifies the enzymatic conversion of L-tryptophan to 2-MLT, essential for characterizing the enzyme from a new source or for screening inhibitors.

Principle: A cell-free extract containing the methyltransferase is incubated with substrates L-tryptophan and a radiolabeled or fluorescently tagged SAM analog. The formation of the product is quantified over time.

Step-by-Step Methodology:

-

Prepare Cell-Free Extract:

-

Culture the bacterial strain of interest (e.g., S. laurentii) to the desired growth phase.

-

Harvest cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.8, 10 mM MgCl₂, 1 mM DTT).

-

Lyse cells using sonication or a French press on ice.

-

Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 1 hr at 4°C) to obtain the soluble protein fraction.

-

-

Set Up Reaction Mixture:

-

In a microcentrifuge tube, combine:

-

Buffer (50 mM Tris-HCl, pH 7.8)

-

L-tryptophan (e.g., 1 mM final concentration)

-

[³H]-S-adenosylmethionine (e.g., 150 µM final concentration, specific activity ~1 µCi)

-

Cell-free extract (protein concentration to be optimized, e.g., 0.1-1.0 mg/mL)

-

-

Include a control reaction with boiled extract to account for non-enzymatic activity.

-

-

Incubation and Termination:

-

Incubate the reaction at the optimal temperature (e.g., 30°C) for a set time course (e.g., 0, 10, 20, 30 minutes).

-

Terminate the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

-

-

Product Quantification:

-

Separate the product (2-MLT) from the unreacted substrate using HPLC with a C18 column.

-

Quantify the radiolabeled product using a scintillation counter.

-

Calculate enzyme activity in units such as nmol/min/mg protein.

-

Protocol: Bacterial Growth Inhibition (MIC) Assay

This standard assay determines the lowest concentration of 2-MLT that inhibits the visible growth of a target bacterium.

Principle: The broth microdilution method is used to expose bacteria to a serial dilution of the test compound in a 96-well plate format.

Step-by-Step Methodology:

-

Prepare Inoculum:

-

Grow the target bacterium in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

-

Adjust the culture density to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension 1:100 in fresh broth to achieve a final inoculum density of ~1.5 x 10⁶ CFU/mL.

-

-

Prepare Compound Plate:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of 2-MLT in broth. For example, starting from 1024 µg/mL down to 1 µg/mL.

-

Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well (except the negative control). The final volume should be uniform (e.g., 200 µL).

-

Cover the plate and incubate at the optimal growth temperature (e.g., 37°C) for 18-24 hours.

-

-

Determine MIC:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of 2-MLT in which no visible growth is observed.

-

Caption: Standard workflow for determining the MIC of a test compound.

Applications and Future Directions

The study of 2-Methyl-L-tryptophan opens several avenues for both fundamental research and applied drug development.

-

Scaffold for Novel Antibiotics: The thiostrepton biosynthetic pathway demonstrates how bacteria modify a primary metabolite to create a potent weapon. By understanding and manipulating this pathway, particularly the initial methylation step, it may be possible to generate novel thiostrepton analogs with improved pharmacological properties, such as better solubility or a broader spectrum of activity.[10]

-

Probe for Tryptophan Pathway Enzymes: 2-MLT can be used as a chemical probe to study the substrate specificity and active site architecture of various tryptophan-metabolizing enzymes across different bacterial species.[2] This can aid in the rational design of species-specific inhibitors.

-

Development of Anti-Virulence Agents: The potential for 2-MLT to act as a quorum sensing inhibitor is particularly exciting. Anti-virulence therapies, which disarm pathogens rather than killing them, are thought to impose less selective pressure for the development of resistance.[11] Investigating the effect of 2-MLT on biofilm formation and virulence factor production in clinically relevant pathogens is a high-priority future direction.

Conclusion

2-Methyl-L-tryptophan holds a distinct position in bacterial biochemistry. Its established role as a committed intermediate in antibiotic biosynthesis provides a concrete example of specialized metabolism.[2] Concurrently, its identity as an L-tryptophan analog places it at a crossroads of core metabolic and regulatory pathways, including the essential tryptophan biosynthetic pathway and the critical cell-to-cell communication network of quorum sensing. While its direct antimicrobial and anti-quorum sensing activities require more extensive investigation, the existing evidence strongly suggests that 2-MLT is more than a simple metabolite. It is a valuable molecule for researchers and drug developers, serving as a tool, a precursor, and a potential therapeutic scaffold in the ongoing effort to understand and combat bacterial pathogens.

References

- Biosynth. (n.d.). 2-Methyl-L-tryptophan.

- Frenzel, T., et al. (n.d.). Formation of 2-methyltryptophan in the biosynthesis of thiostrepton: isolation of S-adenosylmethionine:tryptophan 2-methyltransferase. PubMed.

- Macherla, S., et al. (n.d.). Inhibiting mycobacterial tryptophan synthase by targeting the inter-subunit interface.

- Das, M., et al. (n.d.). Tryptophan interferes with the quorum sensing and cell surface hydrophobicity of Staphylococcus aureus: a promising approach to inhibit the biofilm development. PMC - NIH.

- Wikipedia. (n.d.). Tryptophan.

- Bratkowski, M., et al. (n.d.). Allosteric inhibitors of Mycobacterium tuberculosis tryptophan synthase. PubMed Central.

- Rico-Jiménez, M., et al. (n.d.). The role of two Pseudomonas aeruginosa anthranilate synthases in tryptophan and quorum signal production. Microbiology Society.

- ResearchGate. (n.d.). A small-molecule allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase.

- Li, W., et al. (n.d.). Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides. PMC - NIH.

- Gao, K., et al. (2022). Microbial Tryptophan Metabolism Tunes Host Immunity, Metabolism, and Extraintestinal Disorders. PMC - PubMed Central.

- ResearchGate. (n.d.). Main L-tryptophan-dependent metabolic pathways involved in the bacterial production of indole 3-acetic acid (IAA).

- ResearchGate. (n.d.). Bacterial growth in tryptophan-free medium with additional L-tryptophan....

- Wellington, S., et al. (2020). The tryptophan biosynthetic pathway is essential for Mycobacterium tuberculosis to cause disease. Biochemical Society Transactions.

- ResearchGate. (n.d.). Free tryptophan residues inhibit quorum sensing of Pseudomonas aeruginosa: a potential approach to inhibit the development of microbial biofilm.

- News-Medical.Net. (2021). Study reveals unusual chemical steps involved in the synthesis of antibiotics.

- Miller, M. B., & Bassler, B. L. (2001). Quorum sensing in bacteria. Annual Review of Microbiology.

Sources

- 1. 2-Methyl-L-tryptophan | 33468-32-5 | FM59492 | Biosynth [biosynth.com]

- 2. Formation of 2-methyltryptophan in the biosynthesis of thiostrepton: isolation of S-adenosylmethionine:tryptophan 2-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Allosteric inhibitors of Mycobacterium tuberculosis tryptophan synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Tryptophan - Wikipedia [en.wikipedia.org]

- 7. Microbial Tryptophan Metabolism Tunes Host Immunity, Metabolism, and Extraintestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. azolifesciences.com [azolifesciences.com]

- 11. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. molbio.princeton.edu [molbio.princeton.edu]

- 13. Tryptophan interferes with the quorum sensing and cell surface hydrophobicity of Staphylococcus aureus: a promising approach to inhibit the biofilm development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Dual-Faceted Mechanism of 2-Methyl-L-tryptophan in Biological Systems: A Technical Guide for Researchers

Introduction: The Intricate Dance of Tryptophan Metabolism in Immunity and Disease

The essential amino acid L-tryptophan is not merely a building block for proteins; it stands at the crossroads of pivotal metabolic pathways that dictate the tenor of immune responses and the progression of diseases such as cancer.[1] More than 95% of tryptophan is catabolized through the kynurenine pathway, a cascade of enzymatic reactions initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase 1 (IDO1), indoleamine 2,3-dioxygenase 2 (IDO2), and tryptophan 2,3-dioxygenase (TDO).[2][3] In the context of pathology, particularly within the tumor microenvironment, the upregulation of IDO1 has emerged as a critical mechanism of immune evasion.[4][5] By depleting local tryptophan and generating immunosuppressive metabolites, collectively known as kynurenines, cancer cells create a tolerogenic milieu that cripples the anti-tumor activity of effector T-cells and promotes the function of regulatory T-cells (Tregs).[2][6] This understanding has catalyzed the development of therapeutic strategies aimed at inhibiting the IDO1 pathway. Among the molecules investigated, 2-Methyl-L-tryptophan and its stereoisomers have revealed a complex and multifaceted mechanism of action that extends beyond simple enzymatic inhibition. This guide provides an in-depth exploration of the biological activities of 2-Methyl-L-tryptophan, with a particular focus on its D-isomer, indoximod, a compound that has been the subject of extensive preclinical and clinical investigation.

The Tryptophan-Kynurenine Pathway: A Central Axis of Immune Regulation

The catabolism of tryptophan into kynurenine is a tightly regulated process with profound implications for immune cell function. The initial and rate-limiting step is the oxidation of L-tryptophan to N-formylkynurenine, a reaction catalyzed by IDO1, IDO2, or TDO.[7] N-formylkynurenine is then rapidly converted to kynurenine. The consequences of this enzymatic activity are twofold: the depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites.

Tryptophan starvation itself can arrest T-cell proliferation by activating the general control nonderepressible 2 (GCN2) kinase pathway.[2][6] Concurrently, kynurenine and other metabolites act as signaling molecules, most notably as ligands for the aryl hydrocarbon receptor (AhR), a transcription factor that orchestrates a program of immunosuppression.[8] This includes promoting the differentiation of naïve T-cells into Tregs and suppressing the activity of cytotoxic T-lymphocytes (CTLs) and natural killer (NK) cells.[2][6]

Figure 1: The Tryptophan-Kynurenine Pathway and the Point of Intervention by 2-Methyl-L-tryptophan.

A Tale of Two Isomers: The Divergent Mechanisms of 2-Methyl-L-tryptophan

2-Methyl-tryptophan exists as two stereoisomers, the L-isomer (L-1MT) and the D-isomer (D-1MT), the latter of which is also known as indoximod. While both have been investigated as IDO1 pathway inhibitors, they exhibit distinct mechanisms of action and biological effects.

The L-isomer of 1-methyl-tryptophan acts as a weak competitive inhibitor of the IDO1 enzyme.[9] However, the D-isomer, indoximod, is significantly more effective at reversing the suppression of T-cells mediated by IDO-expressing dendritic cells, despite being a much less potent direct inhibitor of the purified IDO1 enzyme.[10] This paradoxical observation points to a more complex mechanism of action for indoximod that is not solely reliant on direct enzymatic inhibition.

Indoximod: A Tryptophan Mimetic Acting Downstream of IDO1

The primary mechanism of action of indoximod is now understood to be that of a tryptophan mimetic that acts downstream of IDO1.[7][11] In the low-tryptophan environment created by IDO1 activity, indoximod is interpreted by T-cells as a tryptophan sufficiency signal.[12] This leads to the reactivation of the mTORC1 signaling pathway, which is normally suppressed by tryptophan depletion.[8][11] By bypassing the tryptophan-sensing arm of the GCN2 pathway, indoximod effectively rescues T-cells from the proliferative arrest induced by IDO1.[13]

Furthermore, indoximod has been shown to modulate the kynurenine-regulated AhR pathway.[8] It can influence the differentiation of CD4+ T-cells, favoring the development of pro-inflammatory Th17 cells over immunosuppressive Tregs.[8][14] In some cellular contexts, indoximod has also been reported to downregulate the expression of IDO1 itself, adding another layer to its immunomodulatory activity.[14]

Quantitative Insights into IDO1 Inhibition

The potency of IDO1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values provide a standardized measure for comparing the efficacy of different compounds.

| Compound | Target | Assay Type | IC50 / Ki | Reference(s) |

| L-1-Methyl-tryptophan | IDO1 | Enzymatic | Ki: 19 µM | [9] |

| DL-1-Methyl-tryptophan | IDO1 | Enzymatic | Ki: 35 µM | [9] |

| Indoximod (D-1MT) | IDO1 | Enzymatic | Weak inhibitor | [10] |

| Epacadostat | IDO1 | Cellular | IC50: 71.8 nM | [15] |

| BMS-986205 | IDO1 | Cellular | IC50: ~9.5 nM | [15] |

| IACS-9779 | IDO1 | Cellular | IC50: 1.7 nM | [3] |

Experimental Protocols for Assessing the Mechanism of Action

To rigorously evaluate the biological effects of 2-Methyl-L-tryptophan and other IDO1 pathway modulators, a series of well-defined experimental protocols are essential.

Protocol 1: Cell-Based IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context by quantifying the production of kynurenine.

Materials:

-

Human cancer cell line known to express IDO1 (e.g., SK-OV-3 ovarian cancer cells).[16]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Recombinant human interferon-gamma (IFN-γ).[16]

-

Test compound (e.g., 2-Methyl-L-tryptophan).

-

Trichloroacetic acid (TCA).[16]

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).[17]

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed SK-OV-3 cells into a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[16]

-

IDO1 Induction: Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours to induce IDO1 expression.[16]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the IFN-γ-containing medium and add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24-48 hours at 37°C.[17]

-

Kynurenine Measurement: a. Collect the cell culture supernatant. b. Add TCA to the supernatant to a final concentration of 10% (w/v) and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[18] c. Centrifuge the samples to pellet any precipitate.[17] d. Transfer the clear supernatant to a new 96-well plate. e. Add an equal volume of Ehrlich's reagent to each well. f. Measure the absorbance at 490 nm.[17]

-

Data Analysis: Calculate the percentage of IDO1 inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Figure 2: Experimental Workflow for a Cell-Based IDO1 Inhibition Assay.

Protocol 2: T-Cell Proliferation Assay

This assay assesses the ability of a compound to rescue T-cell proliferation from the immunosuppressive effects of IDO1.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs).

-

T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies or phytohemagglutinin (PHA)).

-

IDO1-expressing cancer cells (e.g., IFN-γ-treated SK-OV-3 cells).

-

Test compound (e.g., indoximod).

-

Cell proliferation reagent (e.g., CellTiter-Glo®).

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Prepare IDO1-Expressing Cells: Seed and induce IDO1 expression in SK-OV-3 cells in a 96-well plate as described in Protocol 1.

-

Isolate and Add T-Cells: Isolate PBMCs from healthy donor blood. Add a specified number of PBMCs to each well containing the IDO1-expressing cancer cells.

-

Compound Treatment: Add serial dilutions of the test compound to the co-culture.

-

T-Cell Stimulation: Add T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies) to each well to activate the T-cells.

-

Incubation: Co-culture the cells for 3-5 days at 37°C.

-

Measure Proliferation: a. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. b. Measure luminescence using a plate reader.

-

Data Analysis: Compare the luminescence signals in the compound-treated wells to the vehicle control to determine the extent to which the compound restores T-cell proliferation.

Conclusion: A Paradigm of Multifaceted Drug Action

The study of 2-Methyl-L-tryptophan, particularly its D-isomer indoximod, has provided valuable insights into the complexities of targeting metabolic pathways in disease. Its mechanism of action, which extends beyond direct enzyme inhibition to the modulation of downstream signaling events, underscores the importance of a holistic approach in drug development. By acting as a tryptophan mimetic, indoximod effectively counters the immunosuppressive consequences of IDO1 activity, thereby restoring the proliferative capacity of anti-tumor T-cells. This dual functionality, coupled with its influence on the AhR pathway, positions 2-Methyl-L-tryptophan and its analogs as compelling candidates for further investigation in the field of immuno-oncology. The experimental frameworks detailed in this guide provide a robust foundation for researchers to further unravel the intricate biological roles of these fascinating molecules.

References

-

Zhai, L., et al. (2015). The role of the tryptophan catabolite kynurenine in cancer and cancer therapy. Cancer Communications, 38(1), 1-10. [Link]

-

Munn, D. H., & Mellor, A. L. (2016). IDO in cancer: a critical review. Frontiers in Immunology, 7, 23. [Link]

-

Platten, M., et al. (2019). Tryptophan metabolism as a common therapeutic target in cancer, neurodegeneration and beyond. Nature Reviews Drug Discovery, 18(5), 379-401. [Link]

-

Varghese, S., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30572–30584. [Link]

-

JoVE. (2020). Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures. Journal of Visualized Experiments, (159), e61224. [Link]

-

Uyttenhove, C., et al. (2003). Evidence for a pivotal role of indoleamine 2,3-dioxygenase in the mechanisms of tumor resistance to rejection. Nature Medicine, 9(10), 1269-1274. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

-

Zhai, L., et al. (2018). IDO1 in cancer: a Gemini of immune checkpoints. Cellular & Molecular Immunology, 15(11), 947-949. [Link]

-

BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit. Retrieved from [Link]

-

Wikipedia. (n.d.). Tryptophan. Retrieved from [Link]

-

Hou, D. Y., et al. (2007). Inhibition of indoleamine 2,3-dioxygenase in dendritic cells by stereoisomers of 1-methyl-tryptophan correlates with antitumor responses. Cancer Research, 67(2), 792-801. [Link]

-

Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421–9442. [Link]

-

ResearchGate. (n.d.). Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of the tryptophan metabolism pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Diagram of tryptophan metabolism. Retrieved from [Link]

-

Brincks, E. L., et al. (2020). Indoximod opposes the immunosuppressive effects mediated by IDO and TDO. Oncotarget, 11(25), 2440–2453. [Link]

-

Brincks, E. L., et al. (2020). Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1. Oncotarget, 11(25), 2440–2453. [Link]

-

ResearchGate. (n.d.). A schematic diagram of Tryptophan (Trp) metabolic pathways. Retrieved from [Link]

-

Prendergast, G. C., et al. (2018). Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer. Frontiers in Immunology, 9, 2033. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Pathway: Tryptophan metabolism. Retrieved from [Link]

-

ResearchGate. (n.d.). Virtual screening procedures and activity assays for IDO1 in vitro. Retrieved from [Link]

-

Prendergast, G. C., et al. (2020). Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1. Oncotarget, 11(25), 2440–2453. [Link]

-

Prendergast, G. C., et al. (2018). Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer. Frontiers in Immunology, 9, 2033. [Link]

-

Prendergast, G. C., et al. (2018). Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer. Frontiers in Immunology, 9, 2033. [Link]

-

Wirthgen, E., et al. (2019). Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology, 10, 1833. [Link]

-

Bear, A. S., et al. (2020). Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis. Journal for ImmunoTherapy of Cancer, 8(2), e001267. [Link]

-

ResearchGate. (n.d.). IC50 values of selected compounds on IDO1 activity in IFN-γ stimulated human microglia cells. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Complex Biology In Vitro Assays: Immuno-Oncology | T Cell Proliferation CTG Assay. Retrieved from [Link]

-

Varghese, S., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30572–30584. [Link]

-

ResearchGate. (n.d.). Flowchart of docking-based virtual screening. Retrieved from [Link]

-

Song, W., et al. (2022). Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges. Frontiers in Immunology, 13, 982318. [Link]

-

Munn, D. H., et al. (2002). Inhibition of T Cell Proliferation by Macrophage Tryptophan Catabolism. The Journal of Experimental Medicine, 196(4), 431–441. [Link]

-

Prendergast, G. C. (2011). Cancer: Why tumors eat tryptophan. Nature, 478(7368), 192-194. [Link]

Sources

- 1. Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures [jove.com]

- 2. Tryptophan - Wikipedia [en.wikipedia.org]

- 3. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]

- 7. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

2-Methyl-L-tryptophan: A Substrate for Tryptophanase Explored

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Tryptophanase: A Key Enzyme in Microbial Metabolism

Tryptophanase (TnaA), a pyridoxal-5'-phosphate (PLP)-dependent enzyme, is a central player in the metabolism of L-tryptophan in numerous bacterial species.[1][2] This enzyme catalyzes the β-elimination of L-tryptophan, yielding indole, pyruvate, and ammonia.[2][3] The products of this reaction are not merely metabolic byproducts; indole, for instance, acts as a significant signaling molecule in bacterial communities, influencing processes such as biofilm formation, plasmid stability, and virulence.[4] Given its absence in eukaryotes, tryptophanase presents an attractive target for the development of novel antimicrobial agents.[4] Understanding the substrate specificity of this enzyme is therefore of paramount importance for both basic research and therapeutic applications.

Historically, it was widely held that tryptophanase is inactive towards tryptophan derivatives with substitutions at the 2-position of the indole ring.[3] This guide delves into the evidence that challenges this long-standing assumption, establishing 2-Methyl-L-tryptophan as a bona fide substrate for tryptophanase and providing a comprehensive technical overview of this interaction.

2-Methyl-L-tryptophan as a Substrate for Tryptophanase

Contrary to earlier beliefs, studies have demonstrated that tryptophanase can indeed catalyze the degradation of 2-Methyl-L-tryptophan.[3] This finding opens up new avenues for investigating the active site flexibility and catalytic mechanism of the enzyme. The reaction proceeds via a similar mechanism to that of the natural substrate, L-tryptophan, involving the formation of pyruvate.[3]

The enzymatic reaction is reversible, meaning that tryptophanase can also catalyze the synthesis of 2-Methyl-L-tryptophan from 2-methylindole, pyruvate, and ammonia, or from 2-methylindole and L-serine.[3] This synthetic capability is of interest for the production of this and other modified tryptophan analogs.

A key mechanistic insight is that the rate of the enzymatic degradation of 2-Methyl-L-tryptophan is significantly influenced by the removal of the alpha-proton from the substrate.[3] This is supported by a primary deuterium isotope effect (kH/kD) of 4.0, which indicates that the C-H bond cleavage at the alpha-carbon is a rate-determining step in the catalytic cycle.[3]

Quantitative Analysis: A Comparative Look at Substrate Kinetics

A thorough understanding of enzyme-substrate interactions necessitates the determination of kinetic parameters. While extensive data is available for the natural substrate, L-tryptophan, the specific kinetic constants for 2-Methyl-L-tryptophan are not as widely reported. The following table provides a comparison of the known kinetic parameters for L-tryptophan and serves as a template for the data that should be determined for 2-Methyl-L-tryptophan to enable a comprehensive comparison.

| Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| L-Tryptophan | 0.2 - 0.5 | 30 - 70 | ~1.4 x 10⁵ | [5] |

| 2-Methyl-L-tryptophan | Data not available | Data not available | Data not available |

Researchers are encouraged to determine these values experimentally using the protocols outlined in the following section to fill this knowledge gap.

Experimental Protocols

To facilitate the investigation of 2-Methyl-L-tryptophan as a tryptophanase substrate, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Spectrophotometric Assay for Tryptophanase Activity (LDH-Coupled Assay)

This continuous assay measures the rate of pyruvate formation by coupling its production to the lactate dehydrogenase (LDH)-mediated oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[5][6]

Materials:

-

Purified tryptophanase

-

2-Methyl-L-tryptophan or L-tryptophan (substrate)

-

Pyridoxal-5'-phosphate (PLP)

-

Potassium phosphate buffer (100 mM, pH 8.0)

-

NADH

-

Lactate dehydrogenase (LDH)

-

UV-Vis Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:

-

Potassium phosphate buffer (to a final volume of 1 mL)

-

PLP (final concentration of 0.1 mM)

-

NADH (final concentration of 0.2 mM)

-

LDH (5-10 units)

-

A range of concentrations of 2-Methyl-L-tryptophan or L-tryptophan (e.g., 0.1 to 5 times the expected K_m_).

-

-

Enzyme Addition: Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.

-

Initiation of Reaction: Initiate the reaction by adding a small volume of purified tryptophanase.

-

Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time.

-

Data Analysis: Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). Plot v₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

Protocol 2: HPLC-Based Assay for Tryptophanase Activity

This endpoint assay provides a direct measurement of the substrate consumed and the products formed.

Materials:

-

Purified tryptophanase

-

2-Methyl-L-tryptophan or L-tryptophan

-

PLP

-

Potassium phosphate buffer (100 mM, pH 8.0)

-

Trichloroacetic acid (TCA) or other quenching agent

-

HPLC system with a C18 column and a UV or fluorescence detector

Procedure:

-

Enzymatic Reaction: Set up reaction mixtures as described in Protocol 1, but in microcentrifuge tubes.

-

Reaction Termination: At various time points, stop the reaction by adding a quenching agent (e.g., TCA to a final concentration of 5%).

-

Sample Preparation: Centrifuge the quenched reactions to pellet the precipitated protein. Filter the supernatant through a 0.22 µm filter.

-

HPLC Analysis: Inject the filtered supernatant onto a C18 column. Use a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) to separate the substrate and potential products (2-methylindole, pyruvate).

-

Detection and Quantification: Monitor the elution profile using a UV detector (e.g., at 280 nm for tryptophan and 2-methylindole) or a fluorescence detector. Quantify the analytes by comparing their peak areas to those of known standards.

Mechanism and Structural Insights

The catalytic mechanism of tryptophanase is a well-characterized multi-step process involving the PLP cofactor.[2] The key steps include the formation of an external aldimine with the substrate, α-proton abstraction to form a quinonoid intermediate, β-elimination of the indole group, and subsequent hydrolysis to release pyruvate and ammonia.[2]

Figure 1: General catalytic cycle of tryptophanase.